molecular formula C11H20N2O4 B14044518 cis-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid

cis-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid

Cat. No.: B14044518
M. Wt: 244.29 g/mol
InChI Key: XJNDMCTURKRDRZ-UHFFFAOYSA-N
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Description

cis-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid: is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine ring system with multiple hydrogenated positions and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine typically involves the hydrogenation of a precursor naphthyridine compound. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the naphthyridine ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps include the preparation of the precursor naphthyridine compound, followed by hydrogenation and subsequent purification steps. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group and the hydrogenated positions of the naphthyridine ring.

    Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups can be introduced at various positions on the naphthyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles can be used under basic or acidic conditions to introduce new functional groups.

Major Products Formed:

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functional groups.

    Reduction: Fully saturated naphthyridine derivatives.

    Substitution: Substituted naphthyridine compounds with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of cis-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-
  • Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-
  • Naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-

Uniqueness: The uniqueness of cis-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine lies in its specific substitution pattern and the presence of oxalic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid

InChI

InChI=1S/C9H18N2.C2H2O4/c1-11-7-3-4-8-9(11)5-2-6-10-8;3-1(4)2(5)6/h8-10H,2-7H2,1H3;(H,3,4)(H,5,6)

InChI Key

XJNDMCTURKRDRZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2C1CCCN2.C(=O)(C(=O)O)O

Origin of Product

United States

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